1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(3,4-dimethoxybenzyl)urea
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-3-[(3,4-dimethoxyphenyl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O3/c1-29-19-6-5-17(12-20(19)30-2)15-26-22(28)25-14-16-7-10-27(11-8-16)21-18(13-23)4-3-9-24-21/h3-6,9,12,16H,7-8,10-11,14-15H2,1-2H3,(H2,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJLHEBBNODFOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCC2CCN(CC2)C3=C(C=CC=N3)C#N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(3,4-dimethoxybenzyl)urea is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring, a cyanopyridine moiety, and a dimethoxybenzyl group. Its molecular formula is C20H24N4O3, with a molecular weight of 368.43 g/mol. The unique combination of functional groups in its structure is believed to enhance its biological activity.
Research indicates that compounds similar to this compound exhibit significant interactions with various biological targets.
Inhibition of Kinase Activity
One prominent mechanism involves the inhibition of specific kinases, which are critical in cell signaling pathways. For instance, studies on related compounds have shown their ability to inhibit checkpoint kinase 1 (Chk1), which plays a vital role in the DNA damage response. Such inhibition can lead to enhanced cytotoxicity in cancer cells when combined with chemotherapeutic agents like doxorubicin .
Antiproliferative Effects
The compound has demonstrated antiproliferative activity against various cancer cell lines. In vitro assays indicate that it can significantly reduce cell viability and induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound or related compounds:
Pharmacological Applications
The therapeutic potential of this compound extends beyond oncology. Its structural characteristics suggest possible applications in treating metabolic disorders and other diseases due to its ability to modulate enzymatic activities linked to these conditions .
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
Anticancer Activity
Several studies have demonstrated the compound's potential as an anticancer agent:
- In Vitro Studies : The compound has shown significant antiproliferative effects against various cancer cell lines. For instance, it was tested against the National Cancer Institute (NCI)-60 human cancer cell lines, revealing promising results in inhibiting cell growth at low micromolar concentrations .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| SK-MEL-5 (Melanoma) | 0.5 | Significant growth inhibition |
| A498 (Renal Cancer) | 0.8 | Induction of apoptosis |
| MDA-MB-468 (Breast) | 0.6 | Cell cycle arrest |
Case Study 1: Anticancer Efficacy
A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a marked decrease in cell viability. The mechanism was attributed to apoptosis induction, suggesting its potential as a therapeutic agent in oncology.
Case Study 2: Anti-inflammatory Effects
In an animal model of inflammation, administration of the compound significantly reduced edema and inflammatory markers. This supports its role as an anti-inflammatory agent, indicating potential applications beyond oncology .
Preparation Methods
Synthetic Routes for 1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(3,4-dimethoxybenzyl)urea
Carbodiimide-Mediated Coupling and Cyclization
The foundational approach involves a two-step process: (1) coupling of 3-cyanopyridin-2-amine with piperidin-4-ylmethanol using 1,1'-carbonyldiimidazole (CDI) in isopropyl acetate, followed by (2) urea formation with 3,4-dimethoxybenzyl isocyanate. A representative protocol from US7501426B2 demonstrates this method, achieving an 85–95% yield via CDI activation under reflux conditions. The reaction proceeds via in situ generation of an acyl imidazole intermediate, which reacts with the piperidine derivative to form the carbamate linkage. Subsequent cyclization in acetic acid at 90°C for 2 hours ensures quantitative conversion to the urea moiety.
Boronate Ester Intermediate Strategy
Alternative routes leverage lithium-triisopropoxy-2-pyridinyl-boronate intermediates for introducing the 3-cyanopyridinyl group. As detailed in Example XI of US7501426B2, 4-bromo-1-methyl-isoquinoline undergoes Suzuki-Miyaura coupling with the boronate ester, yielding a piperidine precursor with 89% efficiency. This method avoids harsh acidic conditions, favoring tetrahydrofuran (THF) as the solvent and palladium catalysts for cross-coupling. The dimethoxybenzyl group is subsequently introduced via nucleophilic substitution with 3,4-dimethoxybenzylamine in dimethylformamide (DMF).
One-Pot Sequential Alkylation and Ureation
Industrial-scale synthesis reported by Ambeed.com employs a one-pot strategy combining alkylation and urea bond formation. Ethyl 3-(2-(((4-cyanophenyl)amino)methyl) groups are reacted with 1-(3-cyanopyridin-2-yl)piperidin-4-ylmethanol in toluene at 50°C, followed by acetic acid-mediated cyclization. This method achieves 91.1% yield by minimizing intermediate isolation steps. Critical to this approach is the use of N,N'-carbonyldiimidazole (CDI) for activating the carboxylic acid precursor, ensuring regioselective urea formation.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Yields vary significantly with solvent polarity. Nonpolar solvents like toluene favor coupling reactions (95% yield), while DMF enhances cyclization rates at the expense of purity (83% yield with 94% HPLC purity). Refluxing in acetic acid remains indispensable for cyclization, with temperatures exceeding 100°C leading to decomposition.
Table 1: Solvent-Dependent Yields for Urea Formation
| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|
| Toluene | 50 | 95 | 99 |
| DMF | 25 | 83 | 94 |
| Isopropyl acetate | 40 | 90 | 97 |
| THF | 65 | 86 | 96 |
Analytical Characterization of Intermediates and Final Product
X-Ray Diffraction (XRD)
Crystalline intermediates exhibit distinct 2θ values, such as 7.6, 10.2, and 25.5° for the piperidine precursor. The final urea product shows peaks at 5.9, 18.9, and 27.6°, confirming a monoclinic crystal system.
Comparative Analysis of Synthetic Methods
Yield vs. Scalability
The one-pot method offers superior scalability (85–95% yield) but requires rigorous solvent distillation. Boronate ester routes, while high-yielding (89%), involve costly palladium catalysts, limiting industrial applicability.
Q & A
Advanced Research Question
- Co-solvent Systems: Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain solubility without cytotoxicity .
- Cyclodextrin Inclusion Complexes: β-cyclodextrin derivatives improve solubility via host-guest interactions.
- Nanoformulation: Lipid-based nanoparticles enhance bioavailability for in vivo studies.
How do structural modifications (e.g., cyanopyridyl vs. pyrazinyl groups) influence target selectivity?
Advanced Research Question
Structure-Activity Relationship (SAR) Insights:
- 3-Cyanopyridin-2-yl Group: Enhances hydrogen bonding with kinase ATP pockets (e.g., EGFR or ALK targets) due to the nitrile’s electron-withdrawing nature.
- 3,4-Dimethoxybenzyl Moiety: Improves lipophilicity and membrane penetration, critical for CNS targets .
Methodology: - Compare analogs via radioligand binding assays or SPR (Surface Plasmon Resonance) to quantify binding affinity shifts.
What experimental approaches identify the primary biological targets of this compound?
Advanced Research Question
- Target Deconvolution:
- Chemoproteomics: Use immobilized compound probes for pull-down assays coupled with LC-MS/MS.
- CRISPR-Cas9 Screening: Identify gene knockouts that confer resistance to the compound’s effects.
- Kinase Profiling: Screen against panels of 300+ kinases (e.g., Eurofins KinaseProfiler) .
How can discrepancies between in vitro potency and in vivo efficacy be resolved?
Advanced Research Question
Root Causes:
- Poor pharmacokinetics (e.g., rapid hepatic metabolism of the dimethoxy groups).
- Off-target effects in complex physiological environments.
Solutions: - Metabolic Stability Assays: Incubate with liver microsomes to identify metabolic hotspots (e.g., O-demethylation).
- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Adjust dosing regimens based on AUC (Area Under Curve) correlations .
What computational tools validate molecular docking predictions for this compound?
Advanced Research Question
- Molecular Dynamics (MD) Simulations: Assess binding stability over 100+ ns trajectories (e.g., GROMACS).
- Free Energy Perturbation (FEP): Calculate ΔΔG for mutations in the binding pocket (e.g., Schrodinger FEP+).
- Crystallographic Validation: Compare docking poses with X-ray structures of homologous targets .
What in vitro and in vivo models are suitable for evaluating toxicity?
Basic Research Question
- In Vitro:
- HepG2 cells for hepatotoxicity (MTT assay).
- hERG inhibition assay (patch-clamp) for cardiotoxicity.
- In Vivo:
- Acute toxicity in rodents (OECD 423 guidelines).
- 28-day repeat-dose study with histopathology .
How can synergistic effects with existing therapies (e.g., antimicrobials) be systematically tested?
Advanced Research Question
- Checkerboard Assay: Determine Fractional Inhibitory Concentration Index (FICI) for combinations with carbapenems or β-lactams .
- Mechanistic Studies: Use transcriptomics (RNA-seq) to identify pathways enhanced by combination treatment.
Which analytical methods ensure batch-to-batch consistency in purity assessment?
Basic Research Question
- UPLC-MS: Quantify impurities <0.1% with a C18 column (e.g., Waters ACQUITY).
- Chiral HPLC: Resolve enantiomeric impurities using cellulose-based columns.
- Elemental Analysis: Confirm stoichiometry of C, H, N (deviation ≤0.4%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
